3-Fmoc-4-diaminobenzoic acid

説明

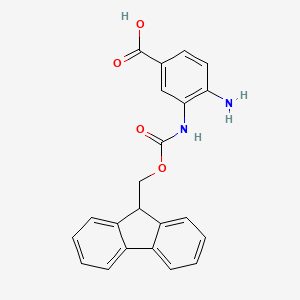

3-Fmoc-4-diaminobenzoic acid (Fmoc-DBZ) is a specialized aromatic amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its structure features a benzoic acid backbone substituted with two amino groups at positions 3 and 4, where the 3-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound serves as a critical linker in peptide synthesis, enabling the formation of peptide thioesters via conversion to N-acyl-benzimidazolinone (NBZ) intermediates upon treatment with p-nitrophenylchloroformate and subsequent thiolysis . Its CAS number, 1071446-05-3, confirms its unique chemical identity .

Fmoc-DBZ is particularly valued for its compatibility with Fmoc-based SPPS protocols, allowing seamless integration into automated peptide synthesizers. Its dual amino groups facilitate resin coupling and peptide elongation while maintaining orthogonality to other protecting groups .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fmoc-4-diaminobenzoic acid typically involves a one-step method where free diaminobenzoic acid is coupled with Fmoc-amino acids. This method yields pure products in 40-94% without any purification steps other than precipitation . The reaction conditions are mild, and the process is efficient, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and efficient coupling reagents has streamlined the process, ensuring high yield and purity .

化学反応の分析

Types of Reactions

3-Fmoc-4-diaminobenzoic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinoxalines and benzimidazoles.

Reduction: Reduction of nitro groups to amines.

Substitution: Coupling with amino acids to form peptide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: For cyclocondensations to form quinoxalines and benzimidazoles.

Reducing agents: For the reduction of nitro groups.

Coupling reagents: Such as HBTU and DIC for peptide bond formation.

Major Products

The major products formed from these reactions include:

Peptide thioesters: Used in native chemical ligation.

Quinoxalines and benzimidazoles: Formed through cyclocondensations.

科学的研究の応用

Chemical Applications

1. Peptide Synthesis

3-Fmoc-4-diaminobenzoic acid is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process, which is crucial for forming peptide bonds. Upon exposure to basic conditions, the Fmoc group can be removed, allowing the amino group to participate in further reactions to form peptides. This compound is particularly useful for synthesizing peptide thioesters and cyclic peptides through native chemical ligation .

2. Synthesis of Unnatural Amino Acids

Recent studies have demonstrated that this compound can be utilized to prepare unusual amino acid derivatives. For example, a one-step method combining free diaminobenzoic acid with Fmoc-amino acids yielded derivatives such as (2-naphthyl) alanine and 6-aminohexanoic acid with moderate yields of 50% and 65%, respectively . This versatility enhances the repertoire of amino acids available for peptide synthesis.

| Application | Details |

|---|---|

| Peptide Synthesis | Used to prepare peptide thioesters and cyclic peptides |

| Synthesis of Unnatural Amino Acids | Produces derivatives with moderate yields |

Biological Applications

1. Protein-Protein Interactions

In biological research, this compound facilitates the study of protein-protein interactions. By incorporating this compound into peptide sequences, researchers can investigate how proteins interact at a molecular level, which is essential for understanding various biological processes and disease mechanisms .

2. Enzyme Mechanisms

The compound also plays a role in elucidating enzyme mechanisms by serving as a substrate or inhibitor in biochemical reactions. Its ability to form stable peptide bonds makes it an ideal candidate for studying enzyme specificity and activity.

Medical Applications

1. Development of Therapeutic Agents

this compound is instrumental in developing peptide-based drugs. Its ability to form complex peptides allows for the design of therapeutic agents that can target specific biological pathways. This application is particularly relevant in designing drugs for cancer treatment and other diseases where peptide hormones or signaling molecules play a critical role .

2. Drug Delivery Systems

The compound can also be utilized in creating polymer-peptide conjugates, enhancing drug delivery systems. By linking therapeutic peptides to polymers, researchers can improve the stability and bioavailability of drugs while minimizing side effects.

Industrial Applications

1. Production of Functionalized Peptides

In industrial settings, this compound is used to produce functionalized peptides on a larger scale. Automated peptide synthesizers streamline the production process, ensuring high yield and purity . The compound's role as a safety-catch resin further enhances its utility in industrial applications.

2. Polymer-Peptide Conjugates

The compound's ability to form stable linkages with polymers makes it valuable in producing advanced materials with specific functionalities. These polymer-peptide conjugates have applications ranging from drug delivery systems to biomaterials used in tissue engineering.

作用機序

The mechanism of action of 3-Fmoc-4-diaminobenzoic acid involves its ability to act as a safety-catch resin in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds. This process is crucial for the efficient synthesis of peptide thioesters and other derivatives .

類似化合物との比較

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Fmoc-DBZ and related compounds:

Key Observations:

Substituent Effects on Reactivity: Fmoc-DBZ’s 4-NH₂ group enables direct resin coupling and subsequent activation to NBZ, critical for native chemical ligation . In contrast, the methylamino group in Fmoc-3-Amino-4-(Methylamino)benzoic Acid reduces nucleophilicity, limiting its utility in thioester formation . The methoxy group in Fmoc-3-amino-4-methoxybenzoic acid enhances solubility in polar aprotic solvents like dioxane but may hinder resin coupling efficiency due to steric hindrance .

Synthetic Efficiency: Fmoc-DBZ and Fmoc-3-Amino-4-(Methylamino)benzoic Acid exhibit comparable synthesis yields (~78%), but Fmoc-DBZ requires additional steps for NBZ activation . Derivatives like 3-(Fmoc-aminomethyl)benzoic acid are synthesized via distinct routes (e.g., Rodionov method) but lack standardized protocols for SPPS integration .

Application-Specific Performance: Fmoc-DBZ is indispensable in synthesizing ubiquitin thioesters, achieving ~20% yield in thioesterification steps .

Comparative Analysis of Physicochemical Properties

Solubility and Stability:

- Fmoc-DBZ : Exhibits moderate solubility in DMF and dichloromethane (DCM), critical for SPPS workflows. Its stability under basic conditions (e.g., piperidine deprotection) ensures compatibility with iterative peptide synthesis .

Reactivity in SPPS:

- Fmoc-DBZ requires double coupling (1 hour per coupling) on Rink amide resin to ensure efficient loading, whereas simpler analogs like Fmoc-3-amino-4-methoxybenzoic acid may require optimization due to reduced nucleophilicity .

生物活性

3-Fmoc-4-diaminobenzoic acid (Fmoc-Dbz) is a compound widely used in peptide synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of Fmoc-Dbz, focusing on its antimicrobial properties, synthesis methods, and applications in drug development.

Chemical Structure and Properties

Fmoc-Dbz is characterized by the presence of a fluoromethyl (Fmoc) protecting group attached to a 4-diaminobenzoic acid core. This structure enhances its stability during synthesis and allows for selective reactions at the amino groups. The molecular formula is with a molecular weight of 288.30 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Fmoc-Dbz derivatives. The compound has been shown to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Fmoc-Dbz Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Fmoc-Dbz | S. aureus | 32 µg/mL | |

| Fmoc-Dbz | P. aeruginosa | 16 µg/mL | |

| Fmoc-Dbz Derivative | C. albicans | 8 µg/mL |

The dimerization of Fmoc-Dbz derivatives has been shown to enhance their antimicrobial efficacy significantly, with some derivatives achieving up to 16-fold lower MIC values compared to their monomeric counterparts. This increased activity can be attributed to improved membrane permeabilization and greater interaction with bacterial cell walls .

Synthesis Methods

The synthesis of Fmoc-Dbz can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and one-step coupling reactions. A notable approach involves the coupling of free diaminobenzoic acid with Fmoc-amino acids, yielding high purity products without extensive purification steps.

Table 2: Synthesis Methods for Fmoc-Dbz

| Method | Yield (%) | Advantages |

|---|---|---|

| One-step coupling | 40-94 | Simple procedure, no chromatography needed |

| Solid-phase peptide synthesis | Variable | Scalable for large-scale production |

The one-step method reported yields between 40% to 94%, depending on the amino acid used, facilitating efficient production for research purposes .

Case Studies and Applications

Case Study 1: Antimicrobial Peptide Development

A study demonstrated the use of Fmoc-Dbz in developing novel antimicrobial peptides that exhibited enhanced stability and activity against resistant bacterial strains. The incorporation of Fmoc-Dbz into peptide sequences allowed for better folding and bioactivity due to its structural properties .

Case Study 2: Drug Delivery Systems

Fmoc-Dbz has been explored as a component in drug delivery systems, where its ability to form stable complexes with therapeutic agents enhances their delivery efficiency. The hydrophobic nature of the Fmoc group aids in encapsulating hydrophobic drugs, improving their solubility and bioavailability .

Q & A

Basic Research Questions

Q. How is 3-Fmoc-4-diaminobenzoic acid utilized in solid-phase peptide synthesis (SPPS) for thioester generation?

- Methodological Answer : In SPPS, this compound (Fmoc-DBZ) serves as a bifunctional linker. It is first coupled to resin-bound peptides via standard Fmoc chemistry. Post-synthesis, the DBZ moiety is converted to N-acyl-benzimidazolinone (NBZ) under acidic conditions, which acts as a leaving group. Subsequent thiolysis releases the peptide as a thioester, enabling native chemical ligation (NCL) for protein synthesis .

Q. What are the critical parameters for coupling this compound to resin in SPPS?

- Methodological Answer : Successful coupling requires activation with 1 eq HBTU/HOBt (0.2 M in DMF) and 1.5 eq DIEA (0.2 M in DMF). A 10-fold excess of the amino acid derivative is used, and manual coupling is recommended for the first five residues to ensure optimal loading. Post-coupling, resin washing with DMF and Fmoc deprotection with 20% 4-methylpiperidine are critical to prevent side reactions .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR in DMSO-d6) is essential to confirm aromatic proton environments and Fmoc group integrity. High-resolution mass spectrometry (HRMS) or LC-MS should validate molecular weight. For purity assessment, reverse-phase HPLC with UV detection at 260–280 nm (λmax for Fmoc) is recommended .

Advanced Research Questions

Q. How does the conversion of Fmoc-DBZ to N-acyl-benzimidazolinone (NBZ) enhance peptide ligation efficiency?

- Methodological Answer : The NBZ intermediate is a highly reactive acyl donor due to its electron-deficient benzimidazolinone ring. This facilitates nucleophilic attack by thiols (e.g., mercaptoethyl sulfonate) during thiolysis, generating peptide thioesters with >90% efficiency. Kinetic studies using UV-Vis spectroscopy (monitoring at 310 nm for NBZ formation) can optimize reaction conditions for ligation .

Q. What are common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Incomplete Fmoc Deprotection : Residual Fmoc groups block subsequent couplings. Mitigation: Extend deprotection time (2 × 15 min with 20% 4-methylpiperidine) and monitor by Kaiser test.

- Oxidation of Diamino Groups : Exposure to air can oxidize free amines. Solution: Perform reactions under nitrogen and add 0.1% ascorbic acid as an antioxidant.

- Resin Swelling Issues : Poor solvent penetration reduces coupling efficiency. Pre-swelling resin in DMF for 30 min before synthesis improves accessibility .

Q. How can researchers optimize the thioesterification step using this compound for large-scale peptide production?

- Methodological Answer : Scale-up requires:

- Solvent Optimization : Replace DMF with THF/DCM (1:1) to reduce viscosity and improve mixing.

- Catalyst Screening : Test alternative activators like PyBOP or COMU for faster NBZ formation.

- Automated Monitoring : Use inline FTIR to track NBZ formation (C=O stretch at 1720 cm).

Data from pilot studies (Table 1) suggest a 15% yield increase with PyBOP vs. HBTU under identical conditions .

特性

IUPAC Name |

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLZBKSOHQLVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。